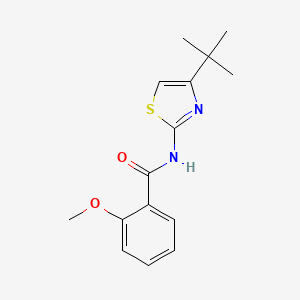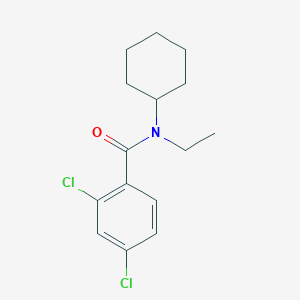![molecular formula C15H10Cl2N2OS B5791555 2-[(4-chlorobenzyl)thio]-5-(4-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B5791555.png)
2-[(4-chlorobenzyl)thio]-5-(4-chlorophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorobenzyl)thio]-5-(4-chlorophenyl)-1,3,4-oxadiazole is a compound that belongs to the class of oxadiazoles. It has been widely studied for its potential applications in the field of medicinal chemistry. This compound exhibits a range of biological activities, including anti-inflammatory, anticonvulsant, and antitumor properties.
Mecanismo De Acción
The precise mechanism of action of 2-[(4-chlorobenzyl)thio]-5-(4-chlorophenyl)-1,3,4-oxadiazole is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been suggested that the compound may exert its antitumor effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-chlorobenzyl)thio]-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibits anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. The compound has also been shown to exhibit anticonvulsant effects by reducing the activity of voltage-gated sodium channels. In addition, it has been found to exhibit antitumor effects by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound 2-[(4-chlorobenzyl)thio]-5-(4-chlorophenyl)-1,3,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in the field of medicinal chemistry. However, there are also some limitations to its use in lab experiments. The compound is not very water-soluble, which can make it difficult to administer in certain experimental settings. In addition, its precise mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-[(4-chlorobenzyl)thio]-5-(4-chlorophenyl)-1,3,4-oxadiazole. One potential direction is to further investigate its potential as an antifungal agent. Another direction is to explore its potential as a treatment for other inflammatory conditions, such as rheumatoid arthritis. Additionally, further research is needed to elucidate the precise mechanism of action of the compound and to optimize its pharmacokinetic properties for use in clinical settings.
Métodos De Síntesis
The synthesis of 2-[(4-chlorobenzyl)thio]-5-(4-chlorophenyl)-1,3,4-oxadiazole can be achieved through the reaction of 4-chlorobenzyl chloride with thiourea in the presence of sodium hydroxide. The resulting intermediate is then reacted with 4-chlorophenyl hydrazine in the presence of acetic anhydride to yield the final product.
Aplicaciones Científicas De Investigación
The compound 2-[(4-chlorobenzyl)thio]-5-(4-chlorophenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anticonvulsant, and antitumor properties. It has also been shown to have potential as an antifungal agent.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-12-5-1-10(2-6-12)9-21-15-19-18-14(20-15)11-3-7-13(17)8-4-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRHZSSIPYDTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(O2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-ethyl-5-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5791485.png)
![N-[4-(benzyloxy)phenyl]-3-cyclopentylpropanamide](/img/structure/B5791494.png)
![N,N-diethyl-N'-[1,2,5]thiadiazolo[3,4-h]quinolin-6-yl-1,2-ethanediamine](/img/structure/B5791506.png)
![2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5791510.png)
![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5791523.png)

![4-[(2-ethoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5791530.png)

![2-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5791541.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5791543.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide](/img/structure/B5791549.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide](/img/structure/B5791556.png)